molecular formula C7H9NO B043533 3-Cyclobutyl-3-oxopropanenitrile CAS No. 118431-89-3

3-Cyclobutyl-3-oxopropanenitrile

Cat. No.: B043533
CAS No.: 118431-89-3
M. Wt: 123.15 g/mol
InChI Key: BAJYSJUMDLMTGH-UHFFFAOYSA-N
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Description

3-Cyclobutyl-3-oxopropanenitrile is an organic compound with the molecular formula C7H9NO. It is known for its unique structure, which includes a cyclobutyl ring attached to a nitrile group and a ketone group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Cyclobutyl-3-oxopropanenitrile typically involves the reaction of cyclobutane propionitrile with alcohol under acid catalysis to generate esterification products. These products are then hydrolyzed under alkali catalysis to obtain this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve bulk manufacturing processes that ensure high purity and yield. The compound is often produced in sealed, dry conditions and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyl-3-oxopropanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids for catalysis, alkalis for hydrolysis, and various organic solvents. The conditions often involve controlled temperatures and pressures to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification can produce esters, while acylation can introduce acyl groups into the molecule .

Scientific Research Applications

3-Cyclobutyl-3-oxopropanenitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and as a solvent.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound can participate in various chemical reactions, influencing the behavior of other molecules and potentially leading to desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclobutyl-3-oxopropanenitrile is unique due to its combination of a cyclobutyl ring, nitrile group, and ketone group. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable in scientific research and industrial applications .

Properties

IUPAC Name

3-cyclobutyl-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c8-5-4-7(9)6-2-1-3-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJYSJUMDLMTGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50551370
Record name 3-Cyclobutyl-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118431-89-3
Record name 3-Cyclobutyl-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred suspension of sodium hydride (12 g of a 60% dispersion in mineral oil, 0.30 mol, which was washed with petroleum ether twice in dry THF) was heated to 75° C. To this was added a mixture of ethyl cyclobutanecarboxylate (25.64 g, 0.20 mol) and dry acetonitrile (12.32 g, 0.30 mol), dropwise, and the resulting colorless suspension was heated at 70° C. for 24 h. After cooling to rt the reaction mixture was concentrated under reduced pressure and the residue poured into water (100 mL) and extracted with ethyl acetate (100 mL). The aqueous layer was separated, acidified to pH 2 with aqueous 2 M HCl and extracted with diethyl ether (2×200 mL). The combined diethyl ether layers were dried over magnesium sulfate then concentrated under reduced pressure to afford 3-cyclobutyl-3-oxopropanenitrile as yellow oil which was used in the next step without further purification.
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25.64 g
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12.32 g
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Synthesis routes and methods II

Procedure details

The title compound was prepared in analogy to example 101 step A from cyclobutanecarboxylic acid ethyl ester and acetonitrile. Light yellow oil.
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Synthesis routes and methods III

Procedure details

To 800 mL of THF at −78° C. was added n-BuLi (312.0 mL, 780.0 mmol, 2.5 M in hexanes). After the reaction temperature equilibrated (˜15 min), a solution of acetonitrile (40.7 mL, 780.0 mmol in 100 mL of THF) was added dropwise via an addition funnel over a 20 min period. The resulting milky white slurry was allowed to stir for 1 hr before a solution of ethyl cyclobutanecarboxylate (53.9 mL, 390.1 mmol in 150 mL of THF) was added down the side of the flask over a 20 min period. After one hr, the reaction was warmed to −45° C. (acetonitrile/CO2) and allowed to stir for two hr. The reaction was quenched cold by the dropwise addition of 2 N HCl (˜390 mL), pH=7 and then diluted with EtOAc (1 L). The layers were separated and the aqueous layer was extracted with CH2Cl2 (2×600 mL). The combined organic layers were dried over MgSO4, filtered, and concentrated under reduced pressure to yield 3-cyclobutyl-3-oxo-propionitrile (quantitative yield) as a yellow oil that was used without further purification. Rf 0.32 (40% EtOAc/hexanes). m/z (APCI+) 138 (M−1).
Quantity
40.7 mL
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reactant
Reaction Step One
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53.9 mL
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reactant
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acetonitrile CO2
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0 (± 1) mol
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312 mL
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800 mL
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Synthesis routes and methods IV

Procedure details

To 390 mL of THF at −78° C. was added n-BuLi (312 mL, 780 mmol, 2.5 M in hexanes). After the reaction temperature equilibrated (˜15 min), a solution of acetonitrile (40.7 mL, 780.0 mmol in 200 mL of THF) was added dropwise via an addition funnel over a 20 min period. The resulting milky-white slurry was allowed to stir for 1 hr before a solution of ethyl cyclobutane carboxalate (50.0 g, 390.1 mmol in 100 mL of THF) was added down the inside of the flask over a 15 min period. After 1 hr, the reaction was warmed to −45° C. (acetonitrile/CO2) and allowed to stir for 2 hr. The reaction was quenched cold by the dropwise addition of 2 N HCl (pH=7) and then diluted with EtOAc. The layers were separated and the aqueous layer was extracted with CH2Cl2. The combined organic layers were dried over MgSO4, filtered, and concentrated under reduced pressure to give the title compound (quantitative yield) as a colorless oil that was used without further purification. LRMS m/z (APCl) 121 (M−1).
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40.7 mL
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0 (± 1) mol
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100 mL
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acetonitrile CO2
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312 mL
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390 mL
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